1,3-Bis(1-isobutyl-4-pyrazolyl)benzene
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Overview
Description
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is a chemical compound that belongs to the class of bis(pyrazolyl)benzenes. These compounds are characterized by the presence of two pyrazole rings attached to a benzene core. The isobutyl groups attached to the pyrazole rings enhance the compound’s stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene typically involves the reaction of 1,3-dibromobenzene with 1-isobutyl-4-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-pyrazolyl)benzene: Similar structure but with different substitution patterns.
1,3-Bis(4-pyrazolyl)benzene: Lacks the isobutyl groups, leading to different solubility and stability properties.
1,3-Bis(1-methyl-4-pyrazolyl)benzene: Similar but with methyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is unique due to the presence of isobutyl groups, which enhance its solubility in organic solvents and its stability. This makes it a valuable compound for various applications in chemistry and industry .
Properties
Molecular Formula |
C20H26N4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]pyrazole |
InChI |
InChI=1S/C20H26N4/c1-15(2)11-23-13-19(9-21-23)17-6-5-7-18(8-17)20-10-22-24(14-20)12-16(3)4/h5-10,13-16H,11-12H2,1-4H3 |
InChI Key |
CLPBXPYKXLEULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)CC(C)C |
Origin of Product |
United States |
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